molecular formula C19H18O7 B13396253 5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

Cat. No.: B13396253
M. Wt: 358.3 g/mol
InChI Key: KCWRISNCTMEKEV-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is a complex organic compound with the molecular formula C19H18O7 It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the chromen-4-one core. Common reagents used in the synthesis include methanol, hydrochloric acid, and sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The chromen-4-one core can be reduced to dihydrochromen-4-one derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include quinones, dihydrochromen-4-one derivatives, and various substituted chromen-4-one compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can inhibit enzymes such as tubulin polymerase and histone deacetylases, affecting cell division and gene expression.

    Pathways Involved: The compound may interfere with signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
  • 2-(3,4-Dimethoxyphenyl)-5-hydroxy-6,7,8-trimethoxy-4H-chromen-4-one
  • 6-[(3,3-Dimethyl-2-oxiranyl)methyl]-5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-chromen-4-one

Uniqueness

5-Hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methoxy groups and a hydroxyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-13(20)18-17(6-10)26-9-12(19(18)21)11-7-15(24-3)16(25-4)8-14(11)23-2/h5-9,20H,1-4H3

InChI Key

KCWRISNCTMEKEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC(=C(C=C3OC)OC)OC)O

Origin of Product

United States

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